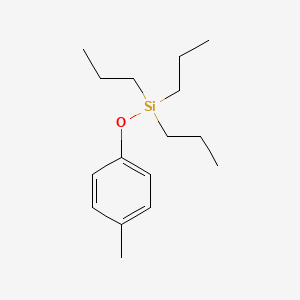![molecular formula C17H14O5 B14618995 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid CAS No. 60878-08-2](/img/structure/B14618995.png)
2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid is an organic compound with the molecular formula C17H14O5 It is known for its unique structure, which includes both hydroxy and methoxy functional groups attached to a phenyl ring, as well as an acryloyl group linked to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent coupling with benzoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products:
Oxidation: Formation of 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzaldehyde.
Reduction: Formation of 2-[3-(2-Hydroxy-5-methoxyphenyl)propionyl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acryloyl group may also interact with nucleophiles in biological systems, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-5-(3-(4-methoxyphenyl)acryloyl)benzoic acid
- 2-Hydroxy-5-(3-(4-methylphenyl)acryloyl)benzoic acid
- 2-Hydroxy-5-(3-(2-thienyl)acryloyl)benzoic acid
Comparison: 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
60878-08-2 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
2-[3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O5/c1-22-12-7-9-15(18)11(10-12)6-8-16(19)13-4-2-3-5-14(13)17(20)21/h2-10,18H,1H3,(H,20,21) |
InChI-Schlüssel |
DFYJXWXXTWXYAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C=CC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


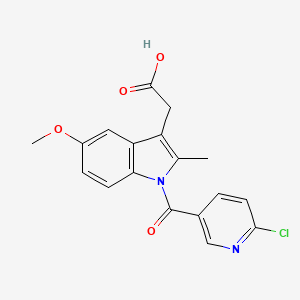
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)


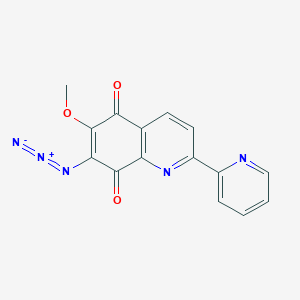
![2,3-Diphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14618941.png)
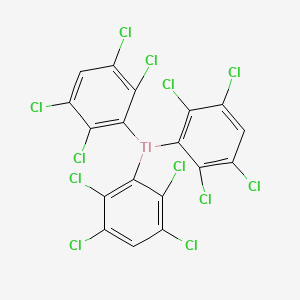
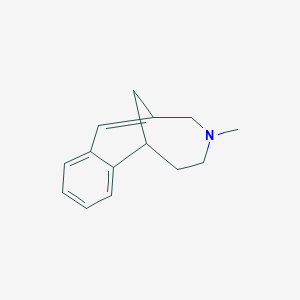
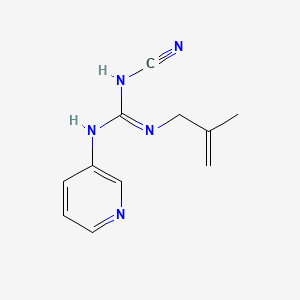

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
